A Technical Guide to (R)-AMG-193: Chemical Structure and Synthesis
A Technical Guide to (R)-AMG-193: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of (R)-AMG-193, a potent and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). This document details the key synthetic strategies, experimental methodologies, and the underlying signaling pathway, offering valuable insights for professionals in drug discovery and development.
Chemical Structure
(R)-AMG-193 is the less active enantiomer of the clinically investigated molecule, AMG-193. The biologically active form is the (S)-enantiomer, with the IUPAC name (S)-(4-amino-1,3-dihydrofuro[3,4-c][1][2]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone . For the remainder of this guide, "AMG-193" will refer to the active (S)-enantiomer.
Chemical Formula: C₂₂H₁₉F₃N₄O₃
Molecular Weight: 444.41 g/mol
The structure of AMG-193 is characterized by a central naphthyridine core linked via an amide bond to a chiral morpholine (B109124) moiety substituted with a trifluoromethylphenyl group. A co-crystal structure of AMG-193 in complex with MTA-bound PRMT5:MEP50 has been solved, providing detailed insights into its binding mode (PDB: 9C10).[3]
Caption: Chemical structure of (S)-AMG-193.
Synthesis Pathway
The manufacturing process for AMG-193 employs a convergent synthesis strategy, which involves the preparation of two key intermediates—a chiral morpholine fragment and a naphthyridine core—followed by their coupling to form the final active pharmaceutical ingredient (API).[1][4] This approach allows for efficient and scalable production.[4]
A high-level overview of the synthesis is presented below:
Caption: Convergent synthesis pathway of (S)-AMG-193.
Synthesis of the Chiral Morpholine Fragment
The synthesis of the key chiral morpholine intermediate, referred to as CFAM, is a critical part of the overall process and is achieved in three main steps:
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Continuous Lithiation: The synthesis begins with the reaction of 4-bromobenzotrifluoride and 3-morpholinone via a continuous lithiation process to generate the intermediate TOMBOC. This flow process offers significant safety and cost advantages over previous magnesium-based syntheses.[5]
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Deprotection and Cyclization: The TOMBOC intermediate undergoes a deprotection and cyclization sequence to form the imine, CFIM.[5]
-
Biocatalytic Asymmetric Reduction: The prochiral imine (CFIM) is then subjected to a highly enantioselective biocatalytic asymmetric reduction using an imine reductase (IRED) enzyme to yield the desired (S)-chiral morpholine (CFAM).[4][5] This enzymatic step is crucial for establishing the correct stereochemistry of the final molecule. Over 900 kg of the hydrochloride salt of CFAM has been produced with a purity of 100 A%.[5]
Synthesis of the Naphthyridine Core
The naphthyridine core is synthesized through a highly efficient process that utilizes modern catalytic methods:
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Iridium-Catalyzed C-H Borylation: The synthesis starts with a substituted pyridine which undergoes a selective iridium-catalyzed C-H borylation to introduce a boronic ester group.[1][4]
-
One-Pot Suzuki Coupling and Cyclization: The resulting borylated pyridine is then subjected to a palladium-catalyzed Suzuki coupling followed by a cyclization reaction in a single pot. This one-pot procedure streamlines the synthesis and leads to the formation of the naphthyridine core in an 81% isolated yield and high purity.[1]
Final Amide Coupling
The final step in the synthesis of AMG-193 is the amide coupling of the chiral morpholine fragment (CFAM) and the naphthyridine core. This reaction forms the central amide bond to yield the final drug substance.
Experimental Protocols
Detailed experimental procedures for the synthesis of AMG-193 are provided in the supplementary information of the publication "Development of a Manufacturing Route toward AMG 193, an MTA-Cooperative PRMT5 Inhibitor" in Organic Process Research & Development.[1] The following are summaries of the key experimental protocols.
Table 1: Summary of Key Synthetic Transformations and Yields
| Step | Transformation | Key Reagents/Catalysts | Yield | Purity/Enantiomeric Excess | Reference |
| Chiral Morpholine Synthesis | |||||
| 1 | Continuous Lithiation | 4-bromobenzotrifluoride, 3-morpholinone, n-BuLi | High | High Purity | [5] |
| 2 | Deprotection & Cyclization | - | - | - | [5] |
| 3 | Biocatalytic Asymmetric Reduction | Imine (CFIM), Imine Reductase (IRED) | - | 100 A% (as HCl salt) | [5] |
| Naphthyridine Core Synthesis | |||||
| 4 | Ir-catalyzed C-H Borylation | Substituted pyridine, [Ir(cod)Cl]₂, dtbpy, B₂pin₂ | - | - | [1][4] |
| 5 | Suzuki Coupling & Cyclization | Borylated pyridine, Pd catalyst | 81% (isolated) | 94.4% (w/w) | [1] |
| Final Coupling | |||||
| 6 | Amide Coupling | Chiral morpholine (CFAM), Naphthyridine core | - | High Purity | [1] |
Signaling Pathway and Mechanism of Action
AMG-193 is a first-in-class, orally active, and MTA-cooperative inhibitor of PRMT5.[3] Its mechanism of action is based on the principle of synthetic lethality, specifically targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3]
The MTAP-PRMT5 Synthetic Lethal Interaction:
-
MTAP Deletion: A significant percentage of human cancers have a deletion in the MTAP gene, which is located near the tumor suppressor gene CDKN2A.
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MTA Accumulation: The absence of the MTAP enzyme leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cells.
-
MTA-Cooperative Inhibition of PRMT5: MTA is a natural, weak inhibitor of PRMT5. AMG-193 is designed to preferentially bind to the MTA-bound form of PRMT5, forming a stable ternary complex. This cooperative binding significantly enhances the inhibitory potency of AMG-193 in MTAP-deleted cells.
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Downstream Effects: The potent and selective inhibition of PRMT5 in these cancer cells leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins. This, in turn, induces DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading to apoptosis of the cancer cells.[3]
Caption: Signaling pathway of AMG-193 in normal versus MTAP-deleted cancer cells.
Key Experimental Workflows
PRMT5 Biochemical Assay
A common method to assess the inhibitory activity of compounds like AMG-193 on PRMT5 is a biochemical assay that measures the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a substrate (e.g., a histone peptide).
Caption: Workflow for a typical PRMT5 biochemical inhibition assay.
Cell Viability Assay
To determine the cytotoxic effects of AMG-193 on cancer cells, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is often employed. This assay quantifies ATP, an indicator of metabolically active cells.
Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.
Quantitative Data
Table 2: Biological Activity of (S)-AMG-193
| Assay | Cell Line/Target | Condition | IC₅₀ / Activity | Reference |
| PRMT5 Inhibition | - | In the presence of MTA | 0.107 µM | [6] |
| Cell Viability | HCT116 (MTAP-deleted) | - | Potent Inhibition | [3] |
| Cell Viability | HCT116 (MTAP-wild-type) | - | Significantly less potent | [3] |
| In Vivo Efficacy | BxPC-3 (pancreatic cancer) xenograft | 100 mg/kg, once daily | 96% Tumor Growth Inhibition | |
| In Vivo Efficacy | U87MG (glioblastoma) xenograft | 100 mg/kg, once daily | 88% Tumor Growth Inhibition |
This technical guide provides a foundational understanding of the chemical structure, synthesis, and mechanism of action of (S)-AMG-193. For more detailed experimental procedures and characterization data, readers are encouraged to consult the primary literature and its supporting information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Development of a Manufacturing Route toward AMG 193, an MTA-Cooperative PRMT5 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Early-Phase Process for Manufacture of AMG 193 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Manufacture of a key intermediate in the synthesis of AMG 193 using continuous manufacturing and biocatalysis - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
